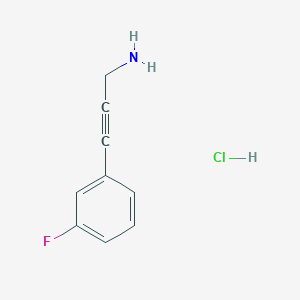

![molecular formula C12H18ClNO B1448453 [1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride CAS No. 2206608-80-0](/img/structure/B1448453.png)

[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride

Overview

Description

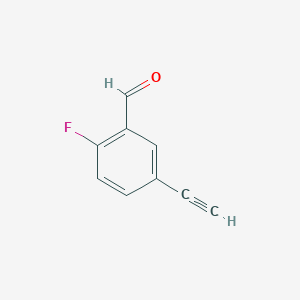

“[1-(3-Methylphenyl)pyrrolidin-3-yl]methanol hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of “this compound” likely includes a pyrrolidine ring, a methylphenyl group, and a methanol group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications

Organic Synthesis and Compound Development

Research has focused on synthesizing various organic compounds that involve pyrrolidinyl methanols as key intermediates or functional groups. For instance, the development of molecules like triprolidinium cations showcases the utility of pyrrolidine derivatives in forming complex structures with potential applications in materials science and catalysis (Dayananda et al., 2012). Similarly, studies on the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones highlight the role of such compounds in preparing agrochemicals or medicinal compounds, underscoring their significance in synthetic organic chemistry (Ghelfi et al., 2003).

Molecular Structure Analysis

The detailed analysis of molecular structures, including X-ray diffraction studies, provides insights into the geometrical and electronic configurations of compounds containing the pyrrolidinyl group. These analyses are essential for understanding the reactivity, stability, and potential applications of these compounds in various scientific domains. For example, the crystal and molecular structure analysis of compounds like (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone emphasizes the importance of structural studies in designing molecules with desired physical and chemical properties (Lakshminarayana et al., 2009).

Material Science and Photophysical Properties

The study of hybrid organic-inorganic chlorozincate and molecular zinc complexes involving pyrrolidinyl derivatives sheds light on the serendipitous formation of novel compounds through oxidative cyclization. These compounds are characterized by their unique structures and photophysical properties, indicating potential applications in material science, particularly in the development of photoluminescent materials and catalysts (Buvaylo et al., 2015).

Future Directions

Mechanism of Action

- The compound’s primary targets are likely specific proteins or receptors within the body. Unfortunately, I couldn’t find direct information on the exact targets for this specific compound. However, pyrrolidine derivatives, like the one you mentioned, often interact with various biological targets due to their versatile scaffold .

- Without specific data on this compound, we can’t provide detailed information. However, pyrrolidine derivatives have been explored for their pharmacophore space, stereochemistry, and three-dimensional coverage .

- For instance, indole derivatives (related to pyrrolidine) have diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

properties

IUPAC Name |

[1-(3-methylphenyl)pyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-3-2-4-12(7-10)13-6-5-11(8-13)9-14;/h2-4,7,11,14H,5-6,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTCWKWUQYDZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCC(C2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

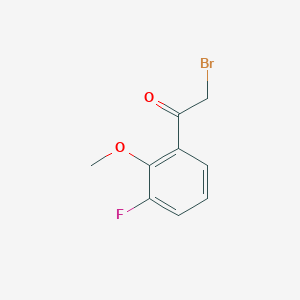

![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)

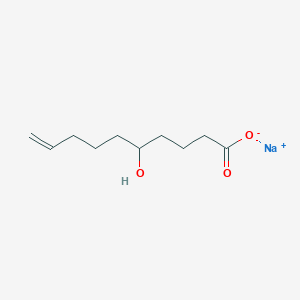

![{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1448384.png)

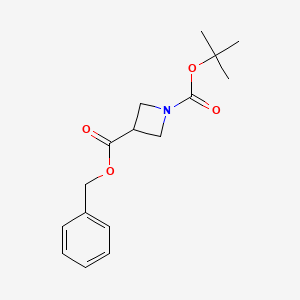

![1-tert-Butoxycarbonyl-4-[2-(pyrazol-3-yl)phethoxy]ethylpiperazine](/img/structure/B1448387.png)

![1-{[(Tert-butoxy)carbonyl]amino}-3-ethoxy-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B1448389.png)

![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)

![Benzyl 4-[(aminocarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1448391.png)

![6-Ethynyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448393.png)